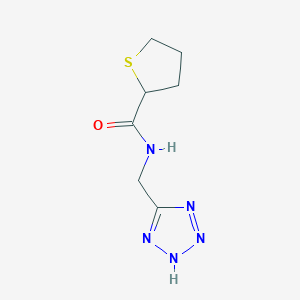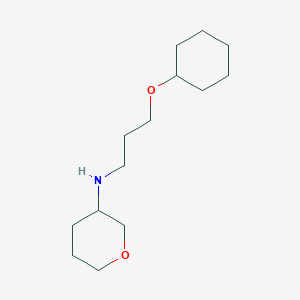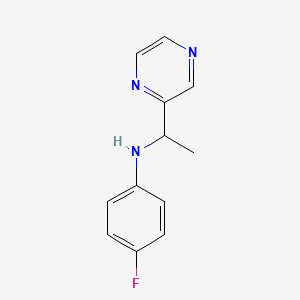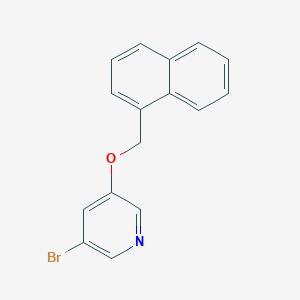![molecular formula C13H9BrN2O B7578441 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile, also known as BPOB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for investigating the role of G protein-coupled receptors (GPCRs) in various physiological processes. BPOB is a highly specific and potent inhibitor of G protein signaling, which makes it an ideal candidate for studying GPCR signaling pathways.
作用机制
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile acts as a highly specific and potent inhibitor of G protein signaling by binding to the G protein βγ subunit and preventing it from interacting with downstream effectors. This results in the inhibition of GPCR-mediated signaling pathways, which can have a wide range of physiological effects depending on the specific GPCR involved.
Biochemical and Physiological Effects:
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile has been shown to have a wide range of biochemical and physiological effects, depending on the specific GPCR involved. For example, 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile has been shown to inhibit the release of inflammatory cytokines in response to GPCR activation, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile in lab experiments is its high specificity and potency for inhibiting G protein signaling. This makes it an ideal tool for investigating the role of GPCRs in various physiological processes. However, one limitation of using 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile is that it may not be effective for all GPCRs, as some GPCRs may use alternative signaling pathways that are not affected by 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile.
未来方向
There are several potential future directions for research involving 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile. One area of interest is the development of new analogs of 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile that may have improved specificity and potency for inhibiting G protein signaling. Another area of interest is the use of 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile in combination with other drugs or therapies to enhance their effectiveness. Finally, there is potential for the use of 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile in the development of new therapeutics for a wide range of diseases, including inflammatory disorders, cardiovascular disease, and cancer.
合成方法
The synthesis of 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile involves several steps, starting with the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 3-aminopyridine. The resulting product is then reacted with sodium cyanide to form the nitrile group, which is then converted to the oxymethyl group through a series of reactions involving boronic acid and palladium catalysts.
科学研究应用
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile has been used extensively in scientific research to investigate the role of GPCRs in various physiological processes, including cardiovascular function, immune response, and sensory perception. 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile has been shown to be highly specific and potent in inhibiting G protein signaling, which makes it an ideal tool for studying GPCR signaling pathways.
属性
IUPAC Name |
4-[(5-bromopyridin-3-yl)oxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-12-5-13(8-16-7-12)17-9-11-3-1-10(6-15)2-4-11/h1-5,7-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUONHNUPAPBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=CN=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)
![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)
![3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)




![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)
![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)

![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)

![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)